Lipophilicity Differential: 2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid Exhibits a 1.1 Unit Increase in XLogP Compared to the Non-Fluorinated Parent Scaffold
The presence of the trifluoromethyl group at the 2-position of 2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid results in a computed XLogP of 2.2, compared to an XLogP of 1.1 for the non-fluorinated analog 1,3-benzoxazole-6-carboxylic acid. This represents a quantified increase in lipophilicity of +1.1 log units [1][2].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.2 |
| Comparator Or Baseline | 1,3-Benzoxazole-6-carboxylic acid (non-fluorinated analog); XLogP = 1.1 |
| Quantified Difference | Δ = +1.1 log units |
| Conditions | Computed value using XLogP3 3.0 algorithm, as reported in PubChem |
Why This Matters
A 1.1-unit increase in lipophilicity is substantial and directly correlates with improved passive membrane permeability and potential metabolic stability, key parameters for optimizing oral bioavailability in drug discovery programs.
- [1] PubChem. (2026). 2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid. PubChem CID 79022630. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 1,3-Benzoxazole-6-carboxylic acid. PubChem CID 22245938. National Center for Biotechnology Information. View Source
